molecular formula C13H14N2O B14018689 Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- CAS No. 5438-11-9

Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-

Katalognummer: B14018689
CAS-Nummer: 5438-11-9
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: FAEQETDDYMFNBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- typically involves the condensation of a benzoyl chloride with a pyrrole derivative. One common method includes the reaction of benzoyl chloride with 1-(1H-pyrrol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene or pyrrole rings.

Wissenschaftliche Forschungsanwendungen

Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • N-(1H-benzimidazol-2-yl)-3-pyrrol-1-ylbenzamide

Uniqueness

Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- is unique due to its specific structural features, such as the presence of both a benzamide and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

5438-11-9

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

N-[1-(1H-pyrrol-2-yl)ethyl]benzamide

InChI

InChI=1S/C13H14N2O/c1-10(12-8-5-9-14-12)15-13(16)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,15,16)

InChI-Schlüssel

FAEQETDDYMFNBK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CN1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.